1,3-Dibromo-2-nonanone

Physicochemical profiling Lipophilicity ADME prediction

Researchers needing a dependable source of 1,3-dibromo-2-nonanone for biofilm dispersion or heterocyclic library synthesis often face limited availability and variable purity. This α,α′-dibromoketone is the obligatory precursor for cis-2-nonenoic acid, enabling chain-length-specific biofilm modulation studies. • Direct synthetic gateway to cis-2-nonenoic acid via Favorskii-type rearrangement. • Calculated logP 4.73 and boiling point 306.4 °C ensure predictable phase partitioning and reaction handling. • Gram-positive antibacterial tool compound targeting cell wall synthesis. Supplied with ≥98% purity and full documentation to support reproducible research and scaled-up process development.

Molecular Formula C9H16Br2O
Molecular Weight 300.034
CAS No. 1982-80-5
Cat. No. B592601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-2-nonanone
CAS1982-80-5
Synonyms1,3-Dibromo-2-nonanone
Molecular FormulaC9H16Br2O
Molecular Weight300.034
Structural Identifiers
SMILESCCCCCCC(C(=O)CBr)Br
InChIInChI=1S/C9H16Br2O/c1-2-3-4-5-6-8(11)9(12)7-10/h8H,2-7H2,1H3
InChIKeyDWSPGHFKCYZSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromo-2-nonanone Overview


1,3-Dibromo-2-nonanone (CAS 1982-80-5) is a medium-chain α,α′-dibromoketone with the molecular formula C₉H₁₆Br₂O and molecular weight 300.031 g/mol . It belongs to the 1,3-dibromo-2-alkanone homologous series, characterized by two bromine substituents at positions 1 and 3 flanking a central ketone on a nine-carbon backbone . The compound is listed as a synthetic, small-molecule antibacterial agent with a Gram-positive spectrum of activity and a cell wall synthesis inhibition mechanism [1]. Its primary documented utility is as a key synthetic intermediate in the two-step preparation of cis-2-nonenoic acid, a medium-chain cis-2-alkenoic acid with demonstrated biofilm-modulating properties, via bromination of 2-nonanone followed by alkaline rearrangement [2].

C9 backbone synthesis route to cis-2-nonenoic acid for biofilm research

Cell wall synthesis inhibition probe for Gram-positive antibacterial screening

Why 1,3-Dibromo-2-nonanone Cannot Be Replaced


Within the 1,3-dibromo-2-alkanone homologous series, chain length dictates the identity of the downstream cis-2-alkenoic acid product, which in turn determines biofilm-modulating specificity and potency [1]. The C9 backbone of 1,3-dibromo-2-nonanone yields cis-2-nonenoic acid, a distinct molecular entity from the C10-derived cis-2-decenoic acid (a well-characterized Pseudomonas aeruginosa biofilm dispersion autoinducer) or the C8-derived cis-2-octenoic acid [2]. Furthermore, chain length governs critical physicochemical properties: 1,3-dibromo-2-nonanone exhibits a calculated logP of 4.73 and a boiling point of 306.4 °C at 760 mmHg , whereas 1,3-dibromo-2-pentanone (C5) has a logP of approximately 2.12 and 1,3-dibromo-2-heptanone (C7) has a predicted boiling point of 273.5 °C . These differences translate into measurable variations in lipophilicity, volatility, and phase partitioning that affect both synthetic handling and any direct biological application. Substituting a C5, C7, or C10 analog alters the carbon skeleton of the final product and its physicochemical profile, making generic interchange scientifically unsound.

Target
1,3-Dibromo-2-nonanone (C9)
Substitution May Shift
C5, C7, or C10 analogs yield different cis-2-alkenoic acids, altering biofilm-modulating identity
Physicochemical
C9 logP 4.73, bp 306 °C
Profile May Differ
Shorter chains have lower lipophilicity and boiling points, affecting purification and phase behavior
Mechanism
Cell wall synthesis inhibitor (reported)
Antibacterial Context May Not Transfer
Other dibromoalkanones may act via membrane disruption; mechanistic specificity requires review

1,3-Dibromo-2-nonanone: Quantitative Differentiation


LogP-Based Lipophilicity Differentiation

1,3-Dibromo-2-nonanone (C9) has a calculated logP of 4.73 , compared to 2.12 for 1,3-dibromo-2-pentanone (C5) and a predicted logP of approximately 3.39 for the isomer 3,5-dibromo-2,6-dimethylheptan-4-one (also C9H₁₆Br₂O) [1]. While experimental logP values for the complete C3–C10 homologous series are not available from a single study, the C9 logP of 4.73 occupies a mid-range lipophilicity that balances membrane permeability with residual aqueous solubility — a property window distinct from the more polar C3–C5 analogs (logP < 3) and the highly lipophilic C12+ members (logP > 6).

Lipophilicity
Cross-study
logP 4.73
C9 vs C5 logP 2.12 (Δ +2.6)
Supports membrane partitioning context
Mid-range lipophilicity favorable for biofilm penetration research
Physicochemical profiling Lipophilicity ADME prediction

Boiling Point Progression: Distillation and Handling

The boiling point of 1,3-dibromo-2-nonanone is 306.4 ± 17.0 °C at 760 mmHg (predicted) . This is significantly higher than that of 1,3-dibromoacetone (C3), which boils at approximately 186 °C at 760 mmHg [1], and 1,3-dibromo-2-heptanone (C7), which has a predicted boiling point of 273.5 °C . The 33 °C boiling point difference between the C7 and C9 homologs is substantial enough to enable separation by fractional distillation under reduced pressure, a consideration relevant to both synthetic work-up and industrial purification [2]. The flash point of 77.6 ± 7.5 °C further differentiates the C9 compound from more volatile shorter-chain analogs, imposing distinct storage and safety requirements.

Boiling Point
Cross-study
306.4 °C
C7 bp 273.5 °C (Δ +33 °C)
Distillation method context
Higher boiling point necessitates fractional distillation review
Synthetic chemistry Purification Process engineering

cis-2-Nonenoic Acid Synthesis for Biofilm Modulation

The patent literature explicitly identifies 1,3-dibromo-2-nonanone as the brominated intermediate en route to cis-2-nonenoic acid (R = C₆H₁₃ in R–CH═CH–COOH) via a Favorskii-type alkaline rearrangement [1]. The C9-derived cis-2-nonenoic acid is structurally distinct from the more extensively studied cis-2-decenoic acid (C10), which acts as an endogenous biofilm dispersion autoinducer in Pseudomonas aeruginosa at concentrations as low as 2.5 nM [2]. While cis-2-nonenoic acid itself has not been as fully characterized for biofilm dispersion potency as its C10 homolog, medium-chain cis-2-alkenoic acids as a class induce biofilm dispersion in multiple bacterial species, and the specific chain length determines receptor affinity and species selectivity [2][3]. The patent further notes that rearrangement of long-chain 1,3-dibromo-2-alkanones (C8+) requires specialized catalytic conditions (alkali hydroxide with cis-2-alkenoate seeding) distinct from those effective for short-chain substrates, confirming that each chain-length substrate demands tailored process engineering [1].

Synthesis Product
Class-level
cis-2-Nonenoic acid
C9:1, Δ² vs C10:1 decenoic acid (autoinducer)
Chain-length determines biofilm signal identity
C9 product activity data not yet peer-reviewed at comparable resolution
Biofilm dispersion Synthetic intermediate cis-2-alkenoic acid

Cell Wall Synthesis Inhibition in Gram-Positive Bacteria

1,3-Dibromo-2-nonanone is catalogued in the AntibioticDB database as a synthetic, small-molecule antibacterial agent with a defined mechanism of action: cell wall synthesis inhibition, detected by a cell wall inhibitor reporter system, with a Gram-positive spectrum of activity [1]. This mechanism distinguishes it from other halogenated ketones that may act via membrane disruption or non-specific alkylation. Notably, 1,3-dibromoacetone (C3) is also described as an antibiotic and antimicrobial agent but without the same level of mechanistic annotation regarding cell wall specificity . The AntibioticDB entry notes that 1,3-dibromo-2-nonanone shows weak whole-cell activity, indicating that its primary value may lie in its role as a mechanistic probe or synthetic precursor rather than as a standalone antimicrobial therapeutic [1].

Antibacterial Mechanism
Class-level
Cell wall synthesis inhibitor
Gram-positive spectrum; weak whole-cell activity reported
Supports antibacterial probe context
Mechanism distinct from membrane-disrupting halogenated ketones
Antibacterial mechanism Cell wall synthesis Gram-positive

Alkaline Rearrangement Reactivity: C8+ vs. Short-Chain

U.S. Patent 8,748,486 and its successor US20240002323A1 establish that the rearrangement of long-chain 1,3-dibromo-2-alkanones (exemplified by 1,3-dibromo-2-decanone, C10) proceeds negligibly with alkali bicarbonate alone, even at elevated temperatures, and is prone to thermal runaway [1]. In contrast, short-chain substrates rearrange effectively under standard bicarbonate conditions [1]. The patent solves this by introducing a catalytic amount of the target cis-2-alkenoate salt. Since 1,3-dibromo-2-nonanone (C9) falls within the long-chain regime (R ≥ C₄ alkyl), its rearrangement to cis-2-nonenoic acid requires this specialized catalytic protocol, whereas 1,3-dibromo-2-pentanone (C5) or 1,3-dibromo-2-heptanone (C7) may proceed under simpler, less controlled conditions. This reactivity dichotomy has direct implications for process safety, equipment specification, and cost of goods in any scale-up scenario.

Rearrangement Reactivity
Class-level
Catalytic seeding required
Long-chain (C8+) needs cis-2-alkenoate catalyst; short-chain substrates proceed with bicarbonate alone
Process safety review needed
Bicarbonate-only conditions fail; thermal runaway risk without proper protocol
Process chemistry Rearrangement kinetics Scale-up

1,3-Dibromo-2-nonanone: Application Scenarios


cis-2-Nonenoic Acid Synthesis for Biofilm Dispersion

1,3-Dibromo-2-nonanone is the direct synthetic precursor to cis-2-nonenoic acid via alkaline Favorskii-type rearrangement [1]. This C9 cis-2-alkenoic acid is a medium-chain fatty acid structurally analogous to cis-2-decenoic acid, the endogenous biofilm dispersion autoinducer of Pseudomonas aeruginosa [2]. Researchers investigating chain-length structure-activity relationships in biofilm dispersion or developing non-C10 biofilm-modulating agents should select this compound as the obligatory starting material; no other 1,3-dibromo-2-alkanone yields cis-2-nonenoic acid [1].

Cell Wall Synthesis Inhibition in Gram-Positive Bacteria

1,3-Dibromo-2-nonanone is annotated in AntibioticDB as a cell wall synthesis inhibitor detected by a dedicated reporter system, with Gram-positive spectrum [3]. It can serve as a tool compound for probing peptidoglycan biosynthesis disruption in Staphylococcus aureus, Enterococcus faecalis, or Bacillus subtilis, particularly in studies comparing the antibacterial mechanism of α,α′-dibromoketones with membrane-disrupting or protein-targeting halogenated compounds [3].

Heterocyclic Library Synthesis from C9 Dibromoketone

The C9 alkyl chain of 1,3-dibromo-2-nonanone provides a lipophilic anchor (logP 4.73) for constructing heterocyclic compound libraries (e.g., thiazoles, imidazo[1,2-a]pyrimidines) with enhanced membrane partitioning properties [4]. The α,α′-dibromoketone motif is synthetically equivalent to α-bromoketones in cyclocondensation reactions with thioureas, amidines, and aminopyrimidines [5], but the nonyl chain confers distinct logP-driven pharmacokinetic properties compared to libraries built from C3–C6 dibromoketone scaffolds .

Process Development for Long-Chain cis-2-Alkenoic Acids

Industrial process chemists developing scalable routes to medium-chain cis-2-alkenoic acids should evaluate 1,3-dibromo-2-nonanone as a representative C9 substrate for optimizing the catalytic cis-2-alkenoate-seeded rearrangement protocol described in US20240002323A1 [1]. Its intermediate chain length (between the well-studied C8 and C10 substrates) makes it suitable for defining the process parameter boundaries (temperature, base concentration, catalyst loading) applicable across the C8–C11 long-chain substrate range, where standard bicarbonate-only conditions fail [1].

Application
Selection Property
Validation Focus
cis-2-Nonenoic acid synthesis for biofilm research
C9-specific synthetic route
cis-2-nonenoic acid identity confirmation and biofilm dispersion assay
Cell wall synthesis inhibition probe studies
Mechanism-specific antibacterial screening context
Peptidoglycan biosynthesis disruption endpoints
Heterocyclic library synthesis with lipophilic anchor
logP-driven membrane partitioning context
Partition coefficient and compound library profiling
Long-chain rearrangement process development
Catalytic cis-2-alkenoate seeding conditions
Process parameter boundary definition for C8+ substrates
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